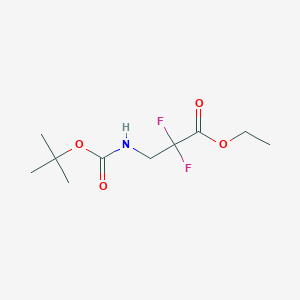

Ethyl 3-(Boc-amino)-2,2-difluoropropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO4/c1-5-16-7(14)10(11,12)6-13-8(15)17-9(2,3)4/h5-6H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQQVOPAOGCYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CNC(=O)OC(C)(C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(Boc-amino)-2,2-difluoropropanoate

Foreword: The Significance of α,α-Difluoro-β-amino Esters in Modern Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity. Within this context, α,α-difluoro-β-amino acids and their ester derivatives have emerged as particularly valuable building blocks.[1][2] Their unique structural and electronic properties make them critical components in the design of novel therapeutics, including protease inhibitors and peptidomimetics.[2][3] Ethyl 3-(Boc-amino)-2,2-difluoropropanoate, the subject of this guide, is a versatile intermediate that provides a gateway to a diverse array of these complex fluorinated molecules. This document serves as a comprehensive technical resource for researchers and drug development professionals, offering a detailed exploration of its synthesis, grounded in established scientific principles and field-proven methodologies.

Strategic Approaches to the Synthesis of this compound

The construction of the α,α-difluoro-β-amino ester scaffold presents unique synthetic challenges, primarily centered around the controlled introduction of the difluoromethylene group adjacent to a stereocenter. Several methodologies have been developed to address this, with the Reformatsky reaction being the most prevalent and robust approach.[1][2][4]

The Reformatsky Reaction: A Reliable Pathway

The zinc-mediated Reformatsky reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an α-haloester with a carbonyl compound.[5][6] In the context of synthesizing this compound, this reaction is adapted to utilize ethyl bromodifluoroacetate as the key difluorinated building block, which reacts with a suitable N-Boc protected imine or an imine equivalent.[4][7]

The general mechanism involves the oxidative addition of zinc metal to the carbon-bromine bond of ethyl bromodifluoroacetate, forming a zinc enolate, often referred to as the Reformatsky reagent. This nucleophilic enolate then adds to the electrophilic imine, leading to the formation of the desired β-amino ester after workup.

Causality Behind Experimental Choices in the Reformatsky Reaction

-

Zinc Activation: The reactivity of commercial zinc dust can be variable. To ensure a consistent and efficient reaction, activation of the zinc is crucial. This is often achieved by treatment with an activating agent like trimethylsilyl chloride (TMSCl), which removes the passivating oxide layer from the zinc surface.[3]

-

Solvent Selection: Anhydrous ethereal solvents, such as tetrahydrofuran (THF), are commonly employed. These solvents are capable of solvating the organozinc intermediate without reacting with it, ensuring a homogeneous and controlled reaction environment.

-

Temperature Control: The initial formation of the Reformatsky reagent is often performed at or below room temperature to control the exothermicity of the reaction. The subsequent addition to the imine may also be carried out at controlled temperatures to minimize side reactions.

Experimental Protocol: A Validated Synthesis of this compound via the Reformatsky Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound, based on established and reliable procedures.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl bromodifluoroacetate | ≥98% | Commercially Available |

| N-Boc-aminoacetaldehyde | ≥95% | Commercially Available |

| Zinc Dust (<10 µm) | ≥98% | Commercially Available |

| Trimethylsilyl chloride (TMSCl) | ≥99% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| Saturated aq. NH4Cl | Reagent Grade | - |

| Saturated aq. NaHCO3 | Reagent Grade | - |

| Brine | - | - |

| Anhydrous MgSO4 | Reagent Grade | - |

| Ethyl Acetate | ACS Grade | - |

| Hexanes | ACS Grade | - |

Step-by-Step Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum is charged with zinc dust (1.5 equivalents). The flask is purged with dry nitrogen for 10-15 minutes.

-

Zinc Activation: Anhydrous THF is added to the flask to suspend the zinc dust. Trimethylsilyl chloride (0.2 equivalents) is then added dropwise via syringe. The mixture is stirred at room temperature for 30 minutes.

-

Formation of the Reformatsky Reagent: A solution of ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF is added dropwise to the activated zinc suspension over 20-30 minutes. The reaction mixture is then gently heated to a reflux for 1 hour to ensure complete formation of the zinc enolate. The mixture will typically turn a grayish color.

-

Imine Addition: The reaction mixture is cooled to room temperature. A solution of N-Boc-aminoacetaldehyde (1.0 equivalent) in anhydrous THF is then added dropwise to the Reformatsky reagent over 30 minutes. The reaction is stirred at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting imine.

-

Reaction Quench and Workup: The reaction is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Data Presentation and Expected Outcomes

| Parameter | Expected Value/Observation |

| Yield | 60-80% |

| Physical Appearance | Colorless to pale yellow oil |

| Reaction Time | 14-18 hours |

| Purification Method | Flash Column Chromatography |

Visualizing the Synthetic Workflow

Diagram of the Reformatsky Reaction Workflow

Sources

- 1. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00388A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

Introduction: A Fluorinated Building Block of Strategic Importance

An In-Depth Technical Guide to Ethyl 3-(Boc-amino)-2,2-difluoropropanoate CAS Number: 847986-13-4

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] this compound, identified by CAS number 847986-13-4, has emerged as a critical and versatile building block for this purpose.[][4] This compound is a fluorinated amino acid derivative that provides researchers with a ready-to-use scaffold containing a gem-difluoromethylene group adjacent to a protected amine.[]

This guide offers an in-depth perspective on the synthesis, properties, and applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated synthons in their discovery programs.

Physicochemical and Structural Characteristics

The compound is typically supplied as a crystalline or powdered solid with good solubility in common organic solvents.[] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 847986-13-4 | [][4][5] |

| IUPAC Name | ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [] |

| Molecular Formula | C₁₀H₁₇F₂NO₄ | [][6] |

| Molecular Weight | 253.24 g/mol | [][6] |

| Appearance | Crystalline or powdered solid | [] |

| Purity (Typical) | ≥95% | [5] |

| Boiling Point (Est.) | 311.9 ± 42.0 °C | |

| Storage Conditions | Store at room temperature or 2-8°C, keep dry | [5] |

The Rationale for Use in Drug Design: A Tale of Two Moieties

The utility of this compound stems from the synergistic effects of its two key structural features: the gem-difluoro group and the Boc-protected amine.

-

The Gem-Difluoro (CF₂) Group : This moiety is a powerful bioisostere for methylene groups (CH₂), ketones (C=O), or single hydroxylamines. Its introduction can lead to significant improvements in a drug candidate's profile.

-

Metabolic Stability : The high strength of the C-F bond makes the difluoromethylene group resistant to oxidative metabolism, often preventing the deactivation of a drug by cytochrome P450 enzymes.[1]

-

Modulation of Acidity/Basicity : The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of adjacent functional groups, such as the amine after deprotection. This can alter ionization states at physiological pH, impacting cell permeability and target binding.

-

Conformational Control : The steric bulk and unique electronic properties of the CF₂ group can lock the molecule into a specific, more active conformation for binding to its biological target.

-

-

The Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis for good reason.

-

Stability and Versatility : It is stable to a wide range of reaction conditions but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid). This orthogonality makes it ideal for multi-step syntheses, particularly in peptide chemistry.[][7]

-

Simplified Coupling : The protected amine allows for straightforward coupling reactions, such as amide bond formation, without interference from the nucleophilic nitrogen.[8]

-

The following diagram illustrates the strategic role of this building block in modifying a hypothetical lead compound to enhance its drug-like properties.

Caption: A typical workflow for the synthesis of the title compound.

Exemplary Experimental Protocol

Disclaimer: This protocol is illustrative and should be adapted and optimized by a qualified chemist. All work should be performed in a suitable fume hood with appropriate personal protective equipment.

-

Activation of Zinc : To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add activated zinc dust (1.2 equivalents).

-

Reagent Preparation : In a separate flask, dissolve Ethyl Bromodifluoroacetate (1.0 equivalent) and a suitable Boc-protected amine source (e.g., N-Boc-methanesulfonamide, 1.1 equivalents) in anhydrous THF.

-

Formation of the Reformatsky Reagent : Add a small portion of the THF solution to the zinc suspension. The reaction mixture may need to be gently heated (e.g., with a heat gun) to initiate the reaction, which is often indicated by a slight exotherm or color change.

-

Reaction : Once initiated, add the remainder of the THF solution dropwise to the zinc suspension, maintaining a gentle reflux. Stir the reaction at this temperature for 2-4 hours until TLC analysis indicates the consumption of the starting materials.

-

Workup and Quenching : Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification : Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Safety and Handling

While a comprehensive toxicological profile has not been fully investigated, available safety data indicates that this compound should be handled with care. [9]

-

Hazard Statements : GHS classifications suggest the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). * Precautionary Measures :

-

Always handle in a well-ventilated chemical fume hood. [10] * Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10] * Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [10] * In case of contact, rinse the affected area immediately with plenty of water. Seek medical attention for eye contact or if skin irritation persists. [10]

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. The strategic placement of the gem-difluoro group, combined with the synthetic flexibility of the Boc-protected amine, provides a powerful platform for creating novel molecular entities with enhanced pharmacokinetic and pharmacodynamic properties. [2][]As the demand for metabolically robust and highly specific therapeutics continues to grow, the importance of sophisticated building blocks like this will undoubtedly increase, paving the way for the next generation of medicines.

References

-

Seedion. (n.d.). This compound. Seedion. Available from: [Link]

-

Crysdot. (n.d.). This compound. Crysdot. Available from: [Link]

-

Biocompare. (n.d.). This compound from BOC Sciences. Biocompare.com. Available from: [Link]

-

Fluorochem. (n.d.). Exploring Ethyl 3-Bromo-2,2-Difluoropropanoate: A Key Fluorochemical Compound. Fluorochem. Available from: [Link]

-

PubChem. (n.d.). Ethyl 2,2-difluoropropanoate. PubChem. Available from: [Link]

-

SeraCare. (2022). Safety Data Sheet. SeraCare. Available from: [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available from: [Link]

-

ResearchGate. (n.d.). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). ResearchGate. Available from: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and spectral characterization of a new dipeptide analogue. Scholars Research Library. Available from: [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.

-

PubMed Central. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PubMed Central. Available from: [Link]

-

MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available from: [Link]

-

MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available from: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 847986-13-4 / this compound | BTCpharm华祥医药 [btcpharm.com]

- 5. This compound - 氨基酸衍生物 - 西典实验 [seedior.com]

- 6. biocompare.com [biocompare.com]

- 7. chemimpex.com [chemimpex.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Ethyl 3-(Boc-amino)-2,2-difluoropropanoate molecular weight

An In-Depth Technical Guide to Ethyl 3-(Boc-amino)-2,2-difluoropropanoate

Executive Summary: This document provides a comprehensive technical overview of this compound, a fluorinated amino acid derivative of significant interest to the pharmaceutical and biotechnological sectors. The strategic incorporation of a gem-difluoromethylene group and an acid-labile Boc-protecting group makes this molecule a highly valuable building block for the synthesis of novel peptides and small molecule therapeutics. This guide details the compound's physicochemical properties, the scientific rationale for its use in drug design, validated experimental protocols for its manipulation, and its primary applications in research and development.

Core Compound Specifications

This compound is a synthetic amino acid derivative typically supplied as a crystalline or powdered solid with good solubility in common organic solvents.[] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 253.24 g/mol | [][2][3][4] |

| Molecular Formula | C₁₀H₁₇F₂NO₄ | [][2][3][4] |

| CAS Number | 847986-13-4 | [][2][5] |

| IUPAC Name | ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [] |

| Common Synonyms | ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate | [] |

| Purity | Typically ≥95% | [2] |

Scientific Rationale: A Molecule Designed for Advanced Drug Discovery

The utility of this compound stems from two critical structural features: the gem-difluoromethylene unit and the tert-butyloxycarbonyl (Boc) protecting group. The strategic combination of these elements provides medicinal chemists with a powerful tool for overcoming common challenges in drug development.

The Strategic Impact of the gem-Difluoromethylene (CF₂) Moiety

The introduction of a CF₂ group into a bioactive molecule is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[6] This group acts as a bioisostere of a ketone or methylene group but with profoundly different electronic properties.

-

Metabolic Stability: The CF₂ group effectively blocks sites susceptible to metabolic oxidation.[7] For instance, if placed at a benzylic position, it can prevent enzymatic hydroxylation, thereby increasing the compound's in vivo half-life.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of adjacent functional groups, such as an amine.[7] This can improve a drug candidate's bioavailability by ensuring it is in a more neutral, membrane-permeable state at physiological pH.[7]

-

Conformational Control and Binding Affinity: The steric and electronic properties of the CF₂ group can alter the conformation of a molecule, potentially locking it into a bioactive conformation that enhances its binding affinity to a biological target.[8][9]

The Boc-Protecting Group: Enabling Controlled Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[10] Its popularity is due to its stability under a wide range of reaction conditions and its clean, quantitative removal under mild acidic conditions.[11][12]

The core function of the Boc group is to render the amine nucleophile inert while other chemical transformations are performed on the molecule.[10][13] This prevents unwanted side reactions and allows for the precise, stepwise construction of complex molecules like peptides. The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O), and deprotection is accomplished with an acid like trifluoroacetic acid (TFA).[10][11]

Synthesis and Handling

General Synthetic Approach

The synthesis of α,α-difluoro-β-amino esters like the title compound is often achieved via a Reformatsky-type reaction.[14] This method involves the reaction of an N-protected imine equivalent with the zinc enolate of an α-halo-α,α-difluoroacetate, such as ethyl bromodifluoroacetate. This approach provides a reliable and scalable route to this class of compounds.

Storage and Handling

For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Key Experimental Protocols

The following protocols are provided as validated, self-contained systems for the reliable manipulation and characterization of the title compound.

Protocol: Acid-Mediated Boc Group Deprotection

This procedure describes the standard method for removing the Boc protecting group to liberate the free amine, which can then be used in subsequent coupling reactions.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask with magnetic stirring.

-

Acidification: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise. Causality Note: The reaction is exothermic and generates gas (CO₂ and isobutylene); slow addition at 0 °C ensures the reaction is controlled.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove excess TFA and DCM. The resulting residue is the trifluoroacetate salt of the deprotected amine.

-

Neutralization & Extraction: Dissolve the residue in DCM and transfer it to a separatory funnel. Carefully add saturated NaHCO₃ solution until effervescence ceases, indicating complete neutralization. Self-Validation: The cessation of CO₂ evolution confirms the conversion of the amine salt to the free amine.

-

Washing: Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, Ethyl 3-amino-2,2-difluoropropanoate.

Protocol: Spectroscopic Characterization

Confirmation of the compound's identity and purity is critical. This is achieved through a combination of NMR, IR, and mass spectrometry.[15]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a ~5-10 mg sample in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Expected ¹H NMR Signals: The spectrum should contain characteristic signals for the tert-butyl group (singlet, ~1.4 ppm), the ethyl ester (triplet for -CH₃, ~1.3 ppm; quartet for -OCH₂-, ~4.2 ppm), and the methylene group adjacent to the amine (-CH₂-NH-, ~3.5 ppm).

-

Expected ¹⁹F NMR Signals: A signal corresponding to the CF₂ group should be observed.

2. Infrared (IR) Spectroscopy:

-

Acquire the spectrum using a thin film (if liquid) or KBr pellet (if solid).

-

Expected Characteristic Peaks: Look for strong absorption bands corresponding to the N-H stretch of the carbamate (~3350 cm⁻¹), the C=O stretch of the carbamate (~1710 cm⁻¹), the C=O stretch of the ester (~1750 cm⁻¹), and strong C-F stretching bands (~1100-1200 cm⁻¹).[15]

3. Mass Spectrometry (MS):

-

Analyze the sample using an appropriate ionization technique (e.g., ESI, CI).

-

Confirm the presence of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (253.24).

Applications in Research and Development

This building block is primarily used in two key areas:

-

Peptide Synthesis: As a protected, non-canonical amino acid, it allows for the site-specific incorporation of a gem-difluoro-β-alanine moiety into a peptide sequence.[][13] This can be used to develop more stable and potent peptide-based drugs.

-

Medicinal Chemistry: It serves as a versatile intermediate for the synthesis of small-molecule drug candidates. The unique properties conferred by the CF₂ group are leveraged in structure-activity relationship (SAR) studies to optimize lead compounds for improved metabolic stability, cell permeability, and target affinity.

Conclusion

This compound is a sophisticated chemical tool engineered for modern drug discovery. The combination of a metabolically robust gem-difluoromethylene group with a synthetically versatile Boc-protected amine provides researchers with a valuable building block to construct next-generation therapeutics with enhanced pharmacological properties. Its application spans from the synthesis of modified peptides to the development of novel small-molecule inhibitors, making it a cornerstone intermediate for any research program focused on fluorinated compounds.

References

- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- BOC Sciences. Ethyl 3-(Boc-amino)

- Crysdot. ETHYL 3-(BOC-AMINO)

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

- Seedion. Ethyl 3-(Boc-amino)

- BTCpharm. 847986-13-4 / Ethyl 3-(Boc-aMino)

- Chemsrc.com. Ethyl 3-(Boc-amino)

- ChemPep. Boc Solid Phase Peptide Synthesis.

- Enamine.

- Enamine. gem-Difluorinated Amines for Drug Design (with references).

- Biocompare.com. Ethyl 3-(Boc-amino)

- Master Organic Chemistry. Amine Protection and Deprotection.

- PubMed Central (PMC). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase.

- ResearchGate. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.

- ResearchGate. Applications of gem-difluoro olefins in medicinal chemistry.

- ResearchGate. A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine).

- Benchchem.

- Chem-Impex. Boc-3-amino-2,2-dimethyl-propionic acid.

Sources

- 2. This compound - 氨基酸衍生物 - 西典实验 [seedior.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. biocompare.com [biocompare.com]

- 5. 847986-13-4 / this compound | BTCpharm华祥医药 [btcpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 9. enamine.net [enamine.net]

- 10. benchchem.com [benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. peptide.com [peptide.com]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Spectroscopic data for Ethyl 3-(Boc-amino)-2,2-difluoropropanoate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(Boc-amino)-2,2-difluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key fluorinated amino acid derivative used in medicinal chemistry and peptide synthesis.[] As a Senior Application Scientist, my objective is to not only present the data but to also provide insights into the interpretation of the spectra, grounded in established scientific principles. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a predictive and explanatory framework for researchers working with this compound.

The Significance of Fluorinated Amino Acids in Drug Discovery

The incorporation of fluorine into amino acids and other bioactive molecules can significantly enhance their pharmacological properties. The gem-difluoromethylene group in this compound imparts unique steric and electronic effects. These modifications can lead to increased metabolic stability, enhanced binding affinity, and improved membrane permeability of drug candidates. The Boc (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable handle for peptide synthesis.[2]

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, we will examine ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms.

| Proton Assignment | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -CH₃ (ethyl) | ~ 1.3 | Triplet (t) | ~ 7.1 |

| -CH₂- (ethyl) | ~ 4.3 | Quartet (q) | ~ 7.1 |

| -CH₂- (amino) | ~ 3.7 | Triplet (t) | ~ 14 |

| -NH- (Boc) | ~ 5.2 | Broad Singlet (br s) or Triplet (t) | ~ 7 |

| -C(CH₃)₃ (Boc) | ~ 1.45 | Singlet (s) | - |

Rationale Behind the Predictions:

-

Ethyl Group: The ethyl ester protons will exhibit a characteristic triplet-quartet pattern. The -CH₃ group (triplet) is coupled to the adjacent -CH₂- group, and the -CH₂- group (quartet) is coupled to the -CH₃ group. The chemical shift of the -CH₂- group is downfield due to the deshielding effect of the adjacent oxygen atom.[3]

-

Amino Methylene Group: The -CH₂- group adjacent to the nitrogen will be a triplet due to coupling with the two fluorine atoms on the neighboring carbon. The ¹H-¹⁹F coupling constants are typically in the range of 10-20 Hz.

-

Amide Proton: The -NH- proton of the Boc group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and possible hydrogen bonding. It may also appear as a triplet if coupling to the adjacent -CH₂- group is resolved.

-

Boc Group: The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J) (Hz) |

| -CH₃ (ethyl) | ~ 14 | Singlet (s) | - |

| -CH₂- (ethyl) | ~ 63 | Singlet (s) | - |

| -CF₂- | ~ 116 | Triplet (t) | ~ 250 |

| -CH₂- (amino) | ~ 45 | Triplet (t) | ~ 25 |

| C=O (ester) | ~ 164 | Triplet (t) | ~ 33 |

| C=O (Boc) | ~ 156 | Singlet (s) | - |

| -C(CH₃)₃ (Boc) | ~ 80 | Singlet (s) | - |

| -C(CH₃)₃ (Boc) | ~ 28 | Singlet (s) | - |

Rationale Behind the Predictions:

-

Carbon-Fluorine Coupling: The most notable feature of the ¹³C NMR spectrum will be the large coupling constants between the carbon atoms and the fluorine atoms. The -CF₂- carbon will appear as a triplet with a large ¹JCF coupling constant (around 250 Hz). The adjacent carbons (-CH₂- and C=O) will also show smaller triplet splittings due to ²JCF and ²JCF coupling, respectively.[3]

-

Carbonyl Carbons: The two carbonyl carbons (ester and Boc) will appear downfield, with the ester carbonyl typically being slightly more deshielded.

-

Boc Group Carbons: The quaternary carbon and the three equivalent methyl carbons of the Boc group will have characteristic chemical shifts around 80 ppm and 28 ppm, respectively.[4]

¹⁹F NMR (Fluorine NMR)

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds.

| Fluorine Assignment | Predicted Chemical Shift (δ) vs. CFCl₃ (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -CF₂- | ~ -106 | Triplet (t) | ~ 14 |

Rationale Behind the Prediction:

-

The two fluorine atoms are chemically equivalent and will appear as a single signal. This signal will be split into a triplet due to coupling with the two protons on the adjacent methylene group (-CH₂-). The chemical shift is predicted based on data for similar ethyl 2,2-difluoroalkanoates.[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6]

| Functional Group | Predicted Absorption Band (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3300 - 3500 | Medium |

| C-H Stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (ester) | ~ 1765 | Strong |

| C=O Stretch (amide, Boc) | ~ 1710 | Strong |

| N-H Bend (amide) | 1500 - 1550 | Medium |

| C-F Stretch | 1000 - 1200 | Strong |

Rationale Behind the Predictions:

-

Carbonyl Stretching: The two carbonyl groups will give rise to strong absorption bands. The ester carbonyl typically appears at a higher wavenumber than the amide carbonyl of the Boc group.[7]

-

N-H Stretching and Bending: The N-H bond of the amide will show a characteristic stretching vibration in the 3300-3500 cm⁻¹ region and a bending vibration around 1500-1550 cm⁻¹.

-

C-F Stretching: The C-F bonds will produce strong, characteristic absorption bands in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8] For this compound (Molecular Weight: 253.24 g/mol []), we can predict the following fragmentation patterns under electrospray ionization (ESI).

| m/z | Predicted Fragment | Fragmentation Pathway |

| 254.1 | [M+H]⁺ | Protonated molecular ion |

| 276.1 | [M+Na]⁺ | Sodiated molecular ion |

| 198.1 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 154.1 | [M+H - C₅H₉O₂]⁺ | Loss of the Boc group |

Rationale Behind the Predictions:

-

Soft Ionization: ESI is a soft ionization technique, so the protonated molecular ion [M+H]⁺ and the sodiated adduct [M+Na]⁺ are expected to be prominent.

-

Boc Group Fragmentation: A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (101 Da).[9]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling should be used to simplify the spectrum.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe or by tuning a broadband probe to the fluorine frequency. Use an external standard such as CFCl₃ for chemical shift referencing.[5]

IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat liquid film between two NaCl or KBr plates or as a thin film on a diamond attenuated total reflectance (ATR) accessory.

-

Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Infuse the sample solution into an ESI-MS instrument. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

Visualization of Workflows and Structures

Molecular Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

- Supporting Information - The Royal Society of Chemistry.

- Supplementary Information - The Royal Society of Chemistry.

- Spectroscopic and Synthetic Profile of Ethyl 3-amino-2-butenoate (CAS 7318-00-5): A Technical Guide - Benchchem.

- Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC - NIH.

- This compound - (CAS 847986-13-4).

- Scholars Research Library - Der Pharma Chemica.

- Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188 - PubChem.

- This compound - Amino Acide Derivatives - Crysdot.

- 19F NMR as a tool in chemical biology - PMC - PubMed Central.

- Benzenepropanoic acid, ethyl ester - the NIST WebBook.

- This compound - 氨基酸衍生物 - 西典实验供应试剂中间体原料.

- This compound from BOC Sciences | Biocompare.com.

- N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI.

- Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed.

- Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry.

- (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES - ResearchGate.

- FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). - ResearchGate.

Sources

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. rsc.org [rsc.org]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 5. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzenepropanoic acid, ethyl ester [webbook.nist.gov]

- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the ¹H NMR Spectrum of Boc-Protected Amino Acids

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in peptide synthesis and drug development, prized for its stability and facile removal under mild acidic conditions.[1] Consequently, the unambiguous confirmation of its successful installation is a critical checkpoint in any synthetic workflow. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary, most definitive analytical technique for the characterization of Boc-protected amino acids. This guide provides an in-depth analysis of their ¹H NMR spectra, offering field-proven insights into spectral interpretation, experimental design, and troubleshooting for researchers, scientists, and drug development professionals. We will delve into the causality behind spectral phenomena, present validated protocols, and summarize key data to empower users in their daily synthetic and analytical challenges.

The Foundational Significance of the Boc Group Signal

The most telling and diagnostically powerful feature in the ¹H NMR spectrum of a successfully Boc-protected amino acid is the signal corresponding to the tert-butyl group.

-

Chemical Shift & Multiplicity: This manifests as a sharp, intense singlet typically appearing in a relatively uncongested region of the spectrum, between δ 1.4 and 1.5 ppm .[1] The singlet multiplicity arises because all nine protons on the three methyl groups are chemically and magnetically equivalent due to rapid rotation around the C-C bonds.

-

Integration: The integral of this peak serves as an excellent internal reference. It must correspond to nine protons, and the relative integration of all other signals in the spectrum should be consistent with this standard. Any deviation suggests the presence of impurities or incomplete reaction.

-

Causality: The upfield chemical shift is due to the shielding effect of the sp³-hybridized carbon to which the methyl groups are attached. Its intensity is a direct consequence of the presence of nine equivalent protons generating a single, strong resonance. This signal's reliability is a key reason the Boc group is favored in synthetic chemistry.[1]

Interpreting the Amino Acid Backbone and Side Chain

Beyond the Boc group, the signals from the amino acid core provide rich structural information. Protection with the Boc group induces predictable changes in the chemical shifts of adjacent protons compared to the free amino acid.

-

Amide Proton (N-H): The carbamate N-H proton typically appears as a broad singlet. Its chemical shift is highly variable (often δ 5.0 - 6.0 ppm, but can be broader) and is heavily dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[1] In solvents like DMSO-d₆, which is a hydrogen bond acceptor, this proton often appears as a more well-defined doublet, coupling to the α-proton.

-

Alpha-Proton (α-CH): The proton on the carbon alpha to the nitrogen (the chiral center) typically resonates as a multiplet between δ 4.0 and 4.5 ppm .[2] Its multiplicity is determined by coupling to the N-H proton (if visible) and the β-protons on the side chain. The electron-withdrawing effect of the Boc-carbamate group causes a downfield shift of this proton compared to its position in the free amino acid.[1]

-

Side Chain Protons (β-CH, γ-CH, etc.): The chemical shifts and multiplicities of the side-chain protons are unique to each amino acid and are essential for identification. These signals are often found in the more upfield region of the spectrum, though protons adjacent to heteroatoms or aromatic rings will be shifted downfield.

The Phenomenon of Rotamers

A critical consideration in the NMR of Boc-protected amino acids is the presence of rotational isomers, or rotamers . This arises from the hindered rotation around the carbamate N-C(O) bond, which has partial double-bond character.[3] This restriction can lead to two distinct populations of molecules in solution on the NMR timescale.

-

Spectral Manifestation: The presence of rotamers can result in the broadening or complete duplication of signals, particularly for the N-H and α-CH protons, and sometimes even for the Boc group itself.[4][5][6][7] For example, in the spectrum of N-Boc-L-valine, a mixture of isomers due to this hindered rotation is often observed.[8]

-

Experimental Verification: Variable-temperature (VT) NMR experiments can confirm the presence of rotamers. As the temperature is increased, the rate of rotation around the N-C(O) bond increases. If the duplicated signals coalesce into single, sharp peaks at elevated temperatures, it confirms they arise from rotamers rather than from diastereomeric impurities.[4][5]

Quantitative Data Summary: Characteristic ¹H NMR Shifts

The following table summarizes typical ¹H NMR chemical shifts for common Boc-protected amino acids recorded in CDCl₃. Note that values can vary slightly based on concentration and specific instrument conditions.

| Amino Acid Derivative | Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| General | Boc (CH₃)₃C- | 1.40 - 1.50 | s (singlet) |

| N-H | 4.80 - 5.50 | br s, d | |

| Boc-Glycine | α-CH₂ | ~3.95 | d (doublet) |

| Boc-L-Alanine | α-CH | ~4.30 | m (multiplet) |

| β-CH₃ | ~1.45 | d (doublet) | |

| Boc-L-Valine | α-CH | ~4.27 | m (multiplet) |

| β-CH | ~2.20 | m (multiplet) | |

| γ-CH₃ | ~1.00, ~0.94 | d (doublet) | |

| Boc-L-Proline | α-CH | ~4.2 - 4.3 | m (multiplet) |

| δ-CH₂ | ~3.4 - 3.6 | m (multiplet) | |

| Boc-L-Glutamic Acid | α-CH | ~4.45 | m (multiplet) |

| β-CH₂ | ~2.25 | m (multiplet) | |

| γ-CH₂ | ~2.55 | m (multiplet) |

Data compiled from sources.[1][2][8][9][10][11]

Visualization of Key Structural Features

The following diagram illustrates the key proton environments in a generic Boc-protected amino acid structure.

Caption: Key proton groups and typical ¹H NMR chemical shifts in a Boc-protected amino acid.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible ¹H NMR spectrum is paramount. The following protocol is designed to be a self-validating system, ensuring data integrity.

Workflow Overview

Caption: Validated workflow for ¹H NMR analysis of Boc-protected amino acids.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified Boc-amino acid into a clean, dry vial.[2][12] For molecules over 1000 g/mol , a larger quantity may be needed.[12]

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is common for many derivatives.[1][12]

-

Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied. It is often best to dissolve in a vial before transferring to the NMR tube to ensure complete dissolution and allow for filtering if necessary.[12]

-

Using a clean glass Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

-

NMR Spectrometer Setup & Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock: Lock the spectrometer's field frequency onto the deuterium signal of the solvent. This is crucial for maintaining a stable magnetic field during acquisition.[2]

-

Shim: Adjust the shim coils to optimize the magnetic field homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.[2]

-

Set appropriate acquisition parameters. For a routine ¹H spectrum, typical parameters on a 400 MHz instrument would be:

-

-

Data Processing and Analysis (The Self-Validation Step):

-

Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.[1][2]

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).[1]

-

Apply a baseline correction to ensure the baseline is flat, which is critical for accurate integration.[1]

-

Calibrate: Set the chemical shift scale by referencing the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).[1][2]

-

Integrate: Integrate all signals.

-

Validation Check 1: Set the integral of the characteristic Boc-group singlet at ~1.4-1.5 ppm to 9.00.

-

Validation Check 2: Verify that the integrals of all other signals correspond to the expected proton counts of the molecule's structure. For example, the α-CH should integrate to ~1H, and the side chain protons should sum to their expected values. Discrepancies point to impurities or structural misassignment.

-

-

Assign: Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to its corresponding proton in the molecule. Compare the acquired spectrum to literature data or a spectral database if available.[8][9][10][14]

-

Troubleshooting: Common Impurities

Even with careful purification, certain impurities are common. Recognizing their signals is key to accurate interpretation.

-

Silicone Grease: A small, sharp singlet near δ 0.0 ppm. This often comes from greased glass joints.[15]

-

Residual Solvents: Ethyl acetate (δ ~2.04 (q), ~1.25 (t), ~4.12 (s)), Hexanes/Pentane (multiple signals between δ ~0.8-1.3), Dichloromethane (δ ~5.30).

-

Di-tert-butyl dicarbonate (Boc₂O): The starting material for Boc protection may leave a singlet at δ ~1.48 ppm, which can overlap with the product's Boc signal. Its presence would lead to an erroneously high integration for the Boc group if not accounted for.

-

Phthalates: Plasticizers can leach from tubing and appear as multiplets in the aromatic region (~δ 7.5-7.7) and aliphatic region.[15]

Conclusion

The ¹H NMR spectrum of a Boc-protected amino acid is information-rich, providing definitive confirmation of successful protection, structural integrity, and purity. A systematic approach, beginning with the unmistakable 9H singlet of the Boc group and extending to the detailed analysis of the amino acid backbone and side chain, is essential. By understanding the underlying principles of chemical shifts, the potential for rotameric complexity, and adhering to a validated experimental workflow, researchers can confidently utilize ¹H NMR as a robust tool in the advancement of chemical and pharmaceutical sciences.

References

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. Benchchem.

- Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. Benchchem.

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of BOC-L-Alanine Benzyl Ester. Benchchem.

- N-Boc-L-valine(13734-41-3) 1H NMR spectrum. ChemicalBook.

- BOC-Glycine(4530-20-5) 1H NMR spectrum. ChemicalBook.

- N-(tert-Butoxycarbonyl)-L-alanine(15761-38-3) 1 H NMR. ChemicalBook.

- Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry - ACS Publications.

- Boc-Ala-OH - Optional[1H NMR] - Spectrum. SpectraBase.

- 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate.

- Rotamers or Diastereomers? An Overlooked NMR Solution. Request PDF - ResearchGate.

- NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.

- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.

- Wiley-VCH 2008 - Supporting Information. Wiley-VCH.

- Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Reddit.

- NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jesi.astr.ro [jesi.astr.ro]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]

- 9. BOC-Glycine(4530-20-5) 1H NMR spectrum [chemicalbook.com]

- 10. N-(tert-Butoxycarbonyl)-L-alanine(15761-38-3) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. benchchem.com [benchchem.com]

- 14. spectrabase.com [spectrabase.com]

- 15. reddit.com [reddit.com]

Navigating the Labyrinth: An In-depth Technical Guide to the Mass Spectrometry Analysis of Boc-Protected Compounds

In the landscape of modern synthetic chemistry and drug development, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone. Its widespread use in peptide synthesis, medicinal chemistry, and materials science stems from its robustness under various conditions and its facile, acid-labile removal. However, the very characteristics that make the Boc group an excellent protecting group in solution can present a unique set of challenges within the high-energy environment of a mass spectrometer. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven understanding of the mass spectrometric behavior of Boc-protected compounds, moving beyond simple spectral interpretation to a deeper comprehension of the underlying chemical principles.

The Dichotomy of the Boc Group: Stability in the Flask, Lability in the Source

The Boc group's utility is rooted in its kinetic stability to a wide range of reagents, including most nucleophiles and bases, while being readily cleaved by acids.[1] This acid sensitivity is the key to its deprotection in synthetic protocols, often employing reagents like trifluoroacetic acid (TFA).[2][3] However, this same lability becomes a critical factor during mass spectrometry analysis, particularly with electrospray ionization (ESI), where even trace amounts of acid in the mobile phase or the inherent energetics of the ionization process can induce partial or complete cleavage of the Boc group.[4][5]

This in-source decay can lead to a complex mixture of ions reaching the detector, including the intact molecule, the deprotected species, and various fragments of the Boc group itself. Understanding and controlling these processes are paramount for accurate molecular weight determination and structural elucidation.

Ionization Strategies: Choosing the Right Tool for a Delicate Task

The choice of ionization technique is a critical first step in the successful analysis of Boc-protected compounds. The primary goal is to generate intact molecular ions with minimal unintended fragmentation.

Electrospray Ionization (ESI): The Workhorse with Caveats

ESI is the most common ionization technique for polar molecules, including peptides and other Boc-protected species.[6][7][8] Its "soft" nature generally allows for the ionization of molecules with minimal fragmentation. However, the Boc group's acid sensitivity can lead to in-source fragmentation, especially when acidic mobile phase modifiers like TFA are used for chromatographic separation.[4][5]

Key Considerations for ESI:

-

Mobile Phase Composition: The use of TFA, even at low concentrations (e.g., 0.05-0.1%), can cause significant deprotection of the Boc group before the sample even enters the mass spectrometer.[4][5] Formic acid is a generally safer alternative when an acidic modifier is required for chromatography.

-

Source Parameters: Lowering the fragmentor or capillary exit voltage can reduce the energy imparted to the ions as they enter the mass spectrometer, thereby minimizing in-source fragmentation.[4]

-

Adduct Formation: Boc-protected compounds readily form adducts with cations present in the sample or mobile phase, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[9][10] Recognizing these adducts is crucial for correct molecular weight assignment.

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Gentler Approach

For particularly labile Boc-protected compounds, MALDI can be a superior alternative to ESI.[4] In MALDI, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to a softer ionization process. This often results in cleaner spectra with a more abundant molecular ion and significantly less in-source fragmentation.[11]

Key Considerations for MALDI:

-

Matrix Selection: The choice of matrix is critical. Acidic matrices, such as 2,5-dihydroxybenzoic acid (DHB), can cause partial cleavage of acid-labile protecting groups like Boc.[11] Neutral or basic matrices, like 2,4,6-trihydroxyacetophenone (THAP) or 2-amino-5-nitropyridine, are recommended to preserve the integrity of the Boc group.[11]

Decoding the Fragments: The Signature Pathways of Boc Group Dissociation

When a Boc-protected molecule fragments, it does so through a series of well-defined pathways. Understanding these pathways is essential for interpreting tandem mass spectrometry (MS/MS) data and confirming the presence and location of the Boc group. The fragmentation is typically initiated at the carbamate linkage and involves the tert-butyl group.[12][13][14]

The most common fragmentation patterns observed in positive-ion mode are:

-

Loss of Isobutylene (Neutral Loss of 56 Da): This is often the most prominent fragmentation pathway and proceeds through a McLafferty-like rearrangement.[15][16][17][18] The resulting fragment is a carbamic acid intermediate which may or may not be observed.

-

Loss of the Entire Boc Group (Neutral Loss of 100 Da): This corresponds to the complete cleavage of the tert-butyloxycarbonyl group, resulting in the free amine.[9]

-

Formation of the tert-Butyl Cation (m/z 57): The highly stable tert-butyl cation is a characteristic fragment and a strong indicator of the presence of a Boc group.[9][19]

-

Loss of tert-Butanol (Neutral Loss of 74 Da): This pathway is also observed, though often less intense than the loss of isobutylene.[12]

The following diagram illustrates the primary fragmentation pathways of a protonated Boc-protected amine:

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. learning.sepscience.com [learning.sepscience.com]

- 11. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

- 16. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. acdlabs.com [acdlabs.com]

A Technical Guide to the Strategic Use of Fluorine in Amino Acid Side Chains

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic substitution of hydrogen with fluorine in amino acid side chains has emerged as a transformative tool in protein engineering and drug development. Far from being a simple isosteric replacement, fluorine introduces a unique combination of physicochemical properties that can be leveraged to rationally modulate protein stability, conformation, bioactivity, and pharmacokinetics. This guide provides an in-depth exploration of the multifaceted roles of fluorine, moving beyond fundamental principles to offer field-proven insights and methodologies. We will dissect how fluorine acts as a "Tinker" to modify molecular properties, a "Tailor" to control three-dimensional structure, a "Soldier" to guide biological interactions, and a "Spy" for analytical probing. This document is structured to serve as a comprehensive resource for scientists seeking to harness the power of fluorinated amino acids in their research and development pipelines.

Introduction: The Unique Physicochemical Profile of the Fluorine Atom

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[1] This unique combination allows it to act as a subtle structural mimic of hydrogen while profoundly altering the electronic landscape of the amino acid side chain. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering it exceptionally stable and resistant to metabolic degradation.[2]

Key properties that fluorine imparts include:

-

High Electronegativity: Creates strong, localized dipoles and alters the acidity/basicity (pKa) of nearby functional groups.[][4]

-

Increased Hydrophobicity: The trifluoromethyl group, for instance, is considered twice as hydrophobic as a methyl group, which can be used to enhance protein stability through the hydrophobic effect.[5][6]

-

Low Polarizability: This contributes to the "fluorous effect," a tendency for highly fluorinated domains to segregate from hydrocarbon environments, which can be used to direct protein folding and assembly.[5][7]

-

Bio-orthogonality: Fluorine is virtually absent from natural biology, meaning that 19F NMR and 18F PET can be used as clean, background-free analytical probes.[5][8]

These fundamental characteristics are the basis for the diverse applications and effects discussed throughout this guide.

Strategic Incorporation of Fluorinated Amino Acids into Proteins

The successful application of fluorinated amino acids begins with their effective incorporation into the peptide or protein of interest. The choice of methodology depends on the protein size, the desired purity, and the specific location of the unnatural amino acid.

Chemical Synthesis

For small proteins and peptides (typically <50 residues), solid-phase peptide synthesis (SPPS) is the most direct method. It involves the sequential addition of amino acids, including commercially available fluorinated building blocks, to a growing peptide chain on a solid resin.

-

Causality: SPPS provides absolute control over the sequence and allows for the incorporation of multiple, different unnatural amino acids at precisely defined positions. The primary limitation is the decreasing yield and purity associated with increasing peptide length.

Biosynthetic Incorporation

For larger proteins, recombinant expression in cellular systems is necessary. Because highly fluorinated amino acids are generally not recognized by the native protein synthesis machinery, specialized techniques are required.[5]

-

Auxotrophic Strains: The earliest method involves using bacterial strains that cannot synthesize a specific natural amino acid (e.g., a phenylalanine auxotroph).[9] When the growth medium is depleted of the natural amino acid and supplemented with a fluorinated analog (e.g., 4-fluorophenylalanine), the cell is forced to incorporate the analog into all positions normally occupied by phenylalanine. The main drawback is the lack of site-specificity.

-

Engineered Aminoacyl-tRNA Synthetase/tRNA Pairs: The state-of-the-art method for site-specific incorporation involves an orthogonal translation system. This consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that have been engineered to uniquely recognize the desired fluorinated amino acid and a nonsense codon (e.g., the amber stop codon, UAG) introduced at the target site in the gene.[10] This system functions independently of the host cell's machinery, directing the ribosome to insert the fluorinated amino acid only at the specified position.

Experimental Protocol: Site-Specific Biosynthetic Incorporation of 4-Fluoro-L-phenylalanine

This protocol describes a self-validating system for incorporating 4-Fluoro-L-phenylalanine (4-F-Phe) into a target protein expressed in E. coli using an engineered aaRS/tRNA pair.

1. System Preparation: a. Co-transform E. coli BL21(DE3) cells with two plasmids: i. A plasmid encoding the engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) mutant and its corresponding tRNATyrCUA. ii. An expression plasmid for the protein of interest, with an amber (UAG) codon engineered at the desired incorporation site via site-directed mutagenesis. b. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

2. Protein Expression: a. Inoculate a 10 mL starter culture in LB medium with antibiotics and grow overnight at 37°C. b. Use the starter culture to inoculate 1 L of minimal medium supplemented with antibiotics. Grow at 37°C with shaking until the optical density (OD600) reaches 0.6-0.8. c. Induce the expression of the target protein and the orthogonal system components by adding 1 mM IPTG. d. Simultaneously, supplement the culture with 1 mM 4-Fluoro-L-phenylalanine. Causality: Adding the unnatural amino acid at the time of induction ensures it is available for the engineered synthetase once protein expression begins. e. Continue incubation at a reduced temperature (e.g., 20°C) for 12-16 hours to improve protein folding and solubility.

3. Protein Purification: a. Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). b. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a microfluidizer. c. Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C). d. Purify the target protein from the supernatant using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).

4. Validation of Incorporation (Self-Validation): a. Mass Spectrometry: Analyze the purified protein using electrospray ionization mass spectrometry (ESI-MS). The mass of the fluorinated protein should be higher than the wild-type protein by 18 Da for each 4-F-Phe incorporated (Fluorine atomic mass ≈ 19, Hydrogen ≈ 1). This confirms successful incorporation.[11][12] b. SDS-PAGE Analysis: Compare the expression levels of cultures grown with and without 4-F-Phe. Successful incorporation of the unnatural amino acid at the amber stop codon site will result in a full-length protein band, while the absence of 4-F-Phe will lead to a truncated protein product.

Fluorine as a "Tinker": Modulating Physicochemical and Pharmacokinetic Properties

Strategically placed fluorine atoms can fine-tune a protein's properties for enhanced stability and drug-like characteristics.[10]

Enhancing Thermal and Proteolytic Stability

Fluorination of hydrophobic core residues is a general and effective strategy to enhance protein stability.[7][8] The increased hydrophobicity of fluorinated side chains, such as hexafluoroleucine, strengthens the hydrophobic effect, which is the primary driving force for protein folding.[5][6] This results in proteins that are more resistant to thermal and chemical denaturation.[13] This enhanced stability often correlates with increased resistance to degradation by proteases, a critical attribute for protein therapeutics.[][14]

Modulating Lipophilicity and pKa

Fluorination is a well-established strategy in small-molecule drug design for increasing lipophilicity, which can improve membrane permeability and bioavailability.[10][14] The strong electron-withdrawing nature of fluorine can also significantly lower the pKa of nearby acidic or basic groups.[4] For example, introducing a fluorine atom beta to an amine can decrease its basicity.[15] This modulation can be used to alter a protein's pH-dependent activity or its interactions within specific cellular compartments.

| Property | Effect of Fluorination | Rationale | Representative Amino Acid |

| Thermal Stability | Increased (ΔGunfolding) | Enhanced hydrophobic effect from fluorinated core residues.[6][7] | Hexafluoroleucine |

| Proteolytic Resistance | Increased | Tighter, more stable fold reduces access for proteases.[][14] | Pentafluorophenylalanine |

| Lipophilicity | Increased | High hydrophobicity of fluorocarbon moieties.[1][10] | Trifluoroleucine |

| Side Chain Acidity | Increased (pKa lowered) | Inductive electron withdrawal stabilizes the conjugate base.[4] | 3-Fluoro-tyrosine |

Table 1: Summary of Fluorine's "Tinkering" Effects on Key Protein Properties.

Fluorine as a "Tailor": Controlling Molecular Conformation

Beyond simple stabilization, fluorine can be used to precisely control the three-dimensional structure of peptides and proteins.[10]

The C-F bond introduces unique stereoelectronic effects, such as the gauche effect, which can restrict the conformational freedom of an amino acid side chain.[10] For example, fluorination of proline at the 4-position can be used to favor either the Cγ-exo or Cγ-endo ring pucker, which in turn pre-organizes the peptide backbone and stabilizes specific secondary structures like the polyproline II helix, a key component of collagen.[16] By replacing stacked core phenylalanine residues with fluorinated analogs, protein stability can be finely tuned through a combination of hydrophobic and dipole-dipole interactions.[5] This level of conformational control is invaluable for designing peptides with specific shapes to fit into binding pockets or for engineering hyperstable protein scaffolds.[10][17]

Fluorine as a "Soldier": Optimizing Biological Interactions

Fluorine can directly participate in and enhance the interactions between a protein and its binding partners, including other proteins or small-molecule ligands.[10]

Enhancing Non-covalent Binding

While the C-F bond is typically considered non-polar, it possesses a significant bond dipole. This allows fluorine to participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein backbone, contributing to binding affinity.[10] It can also engage in "fluorine bonding," where the fluorine atom interacts with electron-deficient atoms, although the strength and prevalence of these bonds are context-dependent.[18][19] The strategic placement of a fluorophenylalanine residue, for instance, can introduce beneficial dipolar interactions within a hydrophobic binding pocket, leading to enhanced affinity.[10]

Mechanism-Based Enzyme Inhibition

Side-chain fluorinated amino acids are powerful tools for designing mechanism-based enzyme inhibitors, also known as "suicide substrates."[10][20] A strategically placed fluorine atom can act as a good leaving group during an enzymatic reaction, leading to the formation of a highly reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[21] This approach has been successfully used to target a range of pyridoxal phosphate (PLP)-dependent enzymes, which are important targets for various diseases.[10]

Diagram 1: The multifaceted roles of incorporating a fluorinated amino acid into a protein.

Fluorine as a "Spy": A Non-Perturbing Probe for Structural Biology

Because fluorine is absent from native biological systems, the 19F nucleus serves as an ideal spectroscopic probe.[10]

19F NMR Spectroscopy

19F NMR is a powerful tool for studying protein structure, dynamics, and interactions.[9] The 19F nucleus has a high gyromagnetic ratio (83% of the sensitivity of 1H) and 100% natural abundance.[22] The chemical shift of a 19F label is exquisitely sensitive to its local environment.[9] Therefore, changes in a protein's conformation, ligand binding events, or protein-protein interactions can be monitored by observing changes in the 19F NMR spectrum.[5][23] This technique is particularly valuable for studying large proteins and for in-cell NMR studies, where the absence of a background signal simplifies spectral analysis.[24][25]

Diagram 2: A typical experimental workflow for using 19F NMR to study protein interactions.

18F Positron Emission Tomography (PET)

The radioactive isotope 18F is a positron emitter with a convenient half-life (≈110 minutes), making it ideal for PET imaging. By labeling proteins or peptides with 18F-containing amino acids, their biodistribution, target engagement, and pharmacokinetics can be visualized non-invasively in vivo.[][10] This provides invaluable information during preclinical and clinical drug development.

Conclusion and Future Directions

The incorporation of fluorine into amino acid side chains provides a powerful and versatile toolkit for protein design and drug discovery. The ability to rationally tune stability, conformation, and biological activity has already yielded significant advances. Future research will likely focus on expanding the repertoire of available fluorinated amino acids, developing more efficient and robust incorporation methods, and combining fluorination with other protein engineering strategies to create next-generation therapeutics and biological materials with novel functions. Understanding and predicting the subtle effects of fluorination will continue to be a key area of study, bridging the gap between medicinal chemistry and chemical biology.[16]

References

-

Bhardwaj, A., Nandy, A., & Pandey, S. (2012). Fluorine: a new element in protein design. Protein Science, 21(7), 929-941. Available at: [Link]

-

Mykhailiuk, P. K. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(16), 3739. Available at: [Link]

-

Marsh, E. N. G. (2014). Fluorinated proteins: from design and synthesis to structure and stability. Accounts of Chemical Research, 47(10), 2878-2886. Available at: [Link]

-

Gimenez, C., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Angewandte Chemie International Edition, e202316447. Available at: [Link]

-

Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341. Available at: [Link]

-

Li, Y., & Zhu, J. (2021). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Communications, 57(59), 7206-7218. Available at: [Link]

-

Kumar, K., & Yoder, N. C. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341. Available at: [Link]

-

Mykhailiuk, P. K. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry, 17, 244-270. Available at: [Link]

-

Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8-9), 1169-1174. Available at: [Link]

-

Silverman, R. B. (2013). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 52(38), 6547-6564. Available at: [Link]

-

Pan, Y., & Pan, Y. (2021). Recent Advances in the Synthesis of Fluorinated Amino Acids. Molecules, 26(16), 4945. Available at: [Link]

-

Brigaud, T., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(18), 4122. Available at: [Link]

-